(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid (IQA) is a heterocyclic compound featuring fused indole, quinazoline, and acetic acid moieties. It is classified as an ATP/GTP competitive inhibitor. IQA is particularly significant in scientific research due to its potent and selective inhibitory activity against protein kinase CK2 [, ].
IQA can be synthesized through a multi-step process starting with commercially available materials. One method utilizes the reaction between 2-carboxymethylphenyl isothiocyanate and o-phenylenediamine to yield a thiourea derivative. This intermediate undergoes cyclization, forming a benzimidazo[1,2-c]quinazoline-6(5H)-thione, which is then converted to IQA through further chemical transformations [, ].
The chemical reactions of IQA are primarily centered around its interaction with the active site of protein kinase CK2. IQA binds competitively to the ATP-binding site of CK2, thereby inhibiting its catalytic activity [, ]. This interaction involves hydrophobic forces and non-polar interactions between the aromatic portion of IQA and hydrophobic residues lining the ATP-binding pocket of CK2 [].
IQA functions as a potent and selective ATP-competitive inhibitor of protein kinase CK2. It binds to the enzyme's active site, mimicking the adenine moiety of ATP, thus preventing the enzyme from binding ATP and phosphorylating its substrates [, ]. This specific inhibition of CK2 has been linked to potential antitumor effects, as CK2 is often overexpressed in various cancers [].
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: